molecular formula C11H16BrNO4 B563307 rac α-Ethyl DOPA Hydrobromide CAS No. 1329833-85-3

rac α-Ethyl DOPA Hydrobromide

Katalognummer: B563307
CAS-Nummer: 1329833-85-3
Molekulargewicht: 306.156
InChI-Schlüssel: AIUVUJQXEMPCTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac α-Ethyl DOPA Hydrobromide is a synthetic derivative of 3,4-dihydroxyphenylalanine (DOPA), a catecholamine precursor with established therapeutic applications in neurological disorders such as Parkinson’s disease. The compound features an ethyl group substitution at the α-carbon of the DOPA backbone and exists as a racemic mixture (rac) of enantiomers. Its hydrobromide salt form enhances solubility and stability, critical for pharmaceutical formulations. Structurally, it differs from natural DOPA and other alkyl-substituted analogs (e.g., α-methyl-DOPA) by the length of the alkyl chain and the presence of a bromide counterion .

Eigenschaften

CAS-Nummer

1329833-85-3

Molekularformel

C11H16BrNO4

Molekulargewicht

306.156

IUPAC-Name

2-amino-2-[(3,4-dihydroxyphenyl)methyl]butanoic acid;hydrobromide

InChI

InChI=1S/C11H15NO4.BrH/c1-2-11(12,10(15)16)6-7-3-4-8(13)9(14)5-7;/h3-5,13-14H,2,6,12H2,1H3,(H,15,16);1H

InChI-Schlüssel

AIUVUJQXEMPCTK-UHFFFAOYSA-N

SMILES

CCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Br

Synonyme

L-α-Amino-α-(3,4-dihydroxybenzyl)butyric Acid Hydrobromide;  α-Ethyl-3-hydroxy-L-tyrosine Hydrobromide; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac α-Ethyl DOPA Hydrobromide typically involves the reaction of α-ethyl-DOPA with hydrobromic acid. One common method includes the following steps:

Industrial Production Methods: Industrial production of rac α-Ethyl DOPA Hydrobromide follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions: rac α-Ethyl DOPA Hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at the aromatic ring or the amino group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

rac α-Ethyl DOPA Hydrobromide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of rac α-Ethyl DOPA Hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key structural differences between rac α-Ethyl DOPA Hydrobromide and related compounds are outlined in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound CAS Number Molecular Formula Molecular Weight Substituent Salt Form Solubility
rac α-Ethyl DOPA HBr Not Provided* C₁₁H₁₅NO₄·HBr ~317.2 (calc.) α-Ethyl Hydrobromide High (aqueous)
α-Methyl-L-DOPA 41372-08-1 C₁₀H₁₃NO₄·1.5H₂O 238.24 α-Methyl Hydrate Moderate (H₂O)
DOPA (Levodopa) 59-92-7 C₉H₁₁NO₄ 197.19 None Free amino acid Low (H₂O)
Eletriptan Hydrobromide 143322-58-1 C₂₂H₂₆N₂O₂S·HBr 462.43 N/A Hydrobromide Readily soluble
  • Hydrobromide salts generally exhibit superior aqueous solubility compared to hydrates or free bases, as seen in Eletriptan HBr (evidence 3, 5) and Darifenacin HBr (evidence 8).
Pharmacological and Therapeutic Profiles
  • DOPA Derivatives in Parkinsonism : α-Methyl-DOPA (e.g., L-α-Methyl-DOPA) is a well-established antihypertensive agent and a precursor in Parkinson’s therapy. Its methyl substitution slows decarboxylation, prolonging bioavailability. The ethyl analog may further delay metabolism but risks reduced blood-brain barrier permeability due to increased hydrophobicity .
  • Antioxidant and Antiviral Potential: highlights that short alkyl chains (methyl, ethyl) on catechol derivatives enhance antioxidant activity. However, ethyl-substituted compounds may exhibit lower efficacy compared to methyl analogs due to reduced polarity, as seen in hydroxytyrosol esters .
Stability and Formulation
  • Salt Form Advantages : Hydrobromide salts (e.g., Eletriptan HBr in evidence 3) are often chosen for their stability and predictable crystallinity. rac α-Ethyl DOPA HBr’s bromide counterion likely improves shelf-life compared to hydrate forms like α-Methyl-DOPA, which require controlled storage (RT, as per evidence 9).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing rac α-Ethyl DOPA Hydrobromide, and how can purity be validated?

  • Methodology : Synthesis typically involves coupling DOPA derivatives with ethyl groups via nucleophilic substitution, followed by hydrobromide salt formation. For purification, recrystallization from hexane/ethyl acetate mixtures is effective, yielding ~67% purity (based on analogous DOPA monomer synthesis) . Validate purity using high-performance liquid chromatography (HPLC) paired with electrospray ionization mass spectrometry (ESI-MS) to confirm molecular weight and detect impurities .

Q. How do solubility properties of rac α-Ethyl DOPA Hydrobromide influence experimental design?

  • Methodology : The compound is insoluble in water, methanol, and chloroform but partially soluble in dimethyl sulfoxide (DMSO) and fully soluble in 1 M KOH. Pre-dissolve in DMSO for in vitro studies, and use alkaline buffers (pH >10) for aqueous experiments. Always confirm solubility under experimental conditions to avoid precipitation artifacts .

Q. What standardized protocols exist for quantifying rac α-Ethyl DOPA Hydrobromide in biological matrices?

  • Methodology : Use electron capture negative ionization mass spectrometry (ECNI-MS) with deuterated internal standards (e.g., [²H₃]DOPA) for high sensitivity. Calibrate with standards ranging from 3 ng to 50 pg/μL. Recovery rates >90% are achievable by spiking labeled analogs before extraction .

Advanced Research Questions

Q. How can atomic force microscopy (AFM) elucidate the adhesive mechanisms of rac α-Ethyl DOPA Hydrobromide?

  • Methodology : Employ single-molecule force spectroscopy (SMFS) with functionalized AFM tips to measure DOPA-surface interaction forces. Key controls: (1) Use unmodified hyaluronic acid (HA) tips to confirm specificity of DOPA adhesion; (2) Compare with dopamine-functionalized tips to distinguish catechol-mediated binding from nonspecific interactions. Rupture forces >100 pN indicate strong coordination bonds, likely involving Fe³⁺ .

Q. What experimental strategies resolve contradictions in DOPA oxidation kinetics across studies?

  • Methodology : Variations arise from pH, oxygen levels, and metal ion presence. Design experiments with:

  • In-situ oxidation control : Use electrochemical cells to modulate DOPA redox states.
  • Spectroscopic validation : Track oxidation via UV-Vis (λ = 400–500 nm for dopaquinone) and Raman spectroscopy (peaks at 1350–1500 cm⁻¹ for quinone stretching) .

Q. How does fluorination at the 6-position (as in 6-Fluoro DL-DOPA) compare to ethyl modification in rac α-Ethyl DOPA Hydrobromide for neuroimaging applications?

  • Methodology : While 6-fluoro-DOPA is PET-active due to ¹⁸F labeling, rac α-Ethyl DOPA Hydrobromide’s ethyl group enhances blood-brain barrier penetration. Compare pharmacokinetics using microdialysis in rodent models and assess metabolic stability via LC-MS/MS to quantify dopamine metabolites .

Q. What are the challenges in correlating DOPA content with adhesive performance in polymer hydrogels?

  • Methodology : Use fracture mechanics tests (e.g., lap-shear adhesion) with incremental DOPA concentrations. Control peptide composition and substrate chemistry (e.g., TiO₂ vs. SiO₂). Adhesive strength plateaus above 10 mol% DOPA due to crosslinking saturation, highlighting the need for balanced stoichiometry .

Data Interpretation and Validation

Q. How to distinguish DOPA-specific interactions from background noise in AFM force curves?

  • Methodology : Analyze sawtooth-like force-extension curves (indicative of sequential bond rupture) and validate via:

  • Negative controls : Unmodified probes or dopamine-functionalized tips.
  • Statistical thresholds : Discard events with rupture forces <50 pN (attributed to nonspecific van der Waals interactions) .

Q. What statistical approaches mitigate biases in DOPA-related metabolite quantification?

  • Methodology : Apply linear mixed-effects models to account for batch variability in LC-MS/MS data. Use [²H₃]DOPA as an internal standard to normalize recovery rates (85–95% in plasma). Report limit of detection (LOD) as 11 ng/mL and limit of quantification (LOQ) as 33 ng/mL .

Tables for Key Experimental Parameters

Parameter Recommended Value Reference
Solubility in DMSO20 mg/mL (partial)
ECNI-MS Detection Limit3 ng/mL (signal-to-noise >3)
AFM Rupture Force Threshold>50 pN (DOPA-specific)
Adhesive Strength Plateau10 mol% DOPA in hydrogels

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.